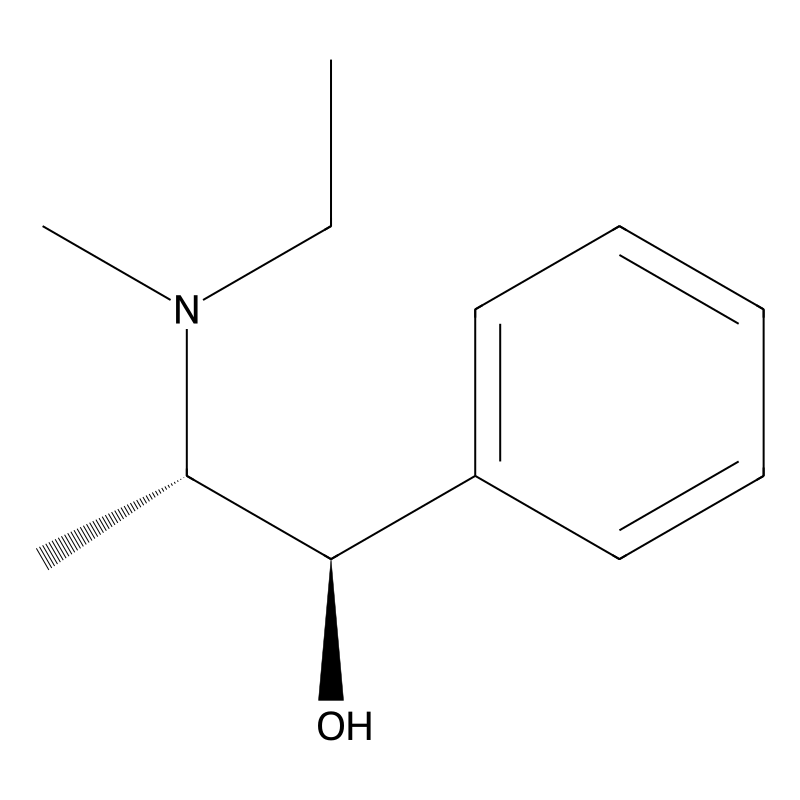

ETAFEDRINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Note: No scientific research directly referencing Etafedrine Hydrochloride was found.

Mechanism of Action

Ephedrine Hydrochloride acts as a sympathomimetic agent, mimicking the effects of the neurotransmitter norepinephrine. It stimulates both alpha and beta-adrenergic receptors, leading to various physiological effects .

Potential Therapeutic Applications

Research has investigated Ephedrine Hydrochloride for various therapeutic uses, including:

- Bronchodilation: It can help relax airway muscles, potentially aiding in asthma treatment . However, other medications are often preferred due to safety concerns.

- Hypotension: Ephedrine can elevate blood pressure, making it a potential treatment option for low blood pressure during anesthesia . Again, other medications are typically used due to better safety profiles.

- Weight Loss: Some studies have explored the use of Ephedrine Hydrochloride in combination with other ingredients for weight loss. However, the evidence is mixed, and safety concerns exist .

Antimicrobial Properties

A study suggests Ephedrine Hydrochloride might exhibit antifungal activity against Candida albicans, a common fungal pathogen . However, further research is needed to confirm this potential application.

ETAFEDRINE, also known as N-ethylephedrine hydrochloride, is a sympathomimetic agent primarily used as a bronchodilator for treating asthma. It is characterized by its selective action on the beta-2 adrenergic receptors, which leads to bronchodilation without significantly increasing the release of norepinephrine or epinephrine, unlike its structural analog, ephedrine. ETAFEDRINE was previously available in both free base and hydrochloride salt forms but is no longer marketed for commercial use .

- Oxidation: It can be oxidized to produce corresponding ketones or aldehydes.

- Reduction: Reduction reactions can revert it to its parent amine.

- Substitution: Nucleophilic substitution reactions can occur, allowing the ethyl group to be replaced by other alkyl or aryl groups. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

The specific products formed during these reactions depend on the reagents and conditions used.

As a selective beta-2 adrenergic receptor agonist, ETAFEDRINE exerts its bronchodilatory effects by directly stimulating these receptors in the bronchial tree. This mechanism contrasts with ephedrine, which induces the release of norepinephrine. The direct stimulation of beta-2 receptors leads to relaxation of bronchial smooth muscle, providing relief from bronchospasm associated with conditions like asthma and chronic obstructive pulmonary disease .

ETAFEDRINE can be synthesized through the alkylation of ephedrine using ethyl iodide. The process involves the following steps:

- Alkylation: Ephedrine is treated with ethyl iodide, resulting in the formation of ethylephedrine.

- Hydrochloride Formation: The hydrochloride salt is produced by passing hydrogen chloride gas through a solution of ethylephedrine in diethyl ether .

This synthetic route highlights the structural modification that enhances ETAFEDRINE's selectivity and efficacy.

ETAFEDRINE has been utilized in various fields:

- Medical: Primarily studied for its bronchodilator properties in treating respiratory conditions such as asthma and bronchitis.

- Research: Used as a model compound for studying sympathomimetic agents and their interactions with adrenergic receptors.

- Pharmaceutical Industry: It has applications in developing bronchodilator medications .

ETAFEDRINE may interact with other medications and compounds. Notably, it can decrease the excretion rate of bismuth subgallate, potentially leading to elevated serum levels of this compound. Its pharmacokinetic profile is similar to that of ephedrine, with significant absorption from the gastrointestinal tract and renal excretion as the primary elimination route .

Several compounds share structural or functional similarities with ETAFEDRINE. Below is a comparison highlighting their uniqueness:

| Compound | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Ephedrine | Structural analog | Induces norepinephrine release | Non-selective; stimulates both alpha and beta receptors |

| Phenylephrine | Structural similarity | Primarily alpha-adrenergic agonist | Limited bronchodilation; primarily used as a decongestant |

| Terbutaline | Beta-2 selective | Selective beta-2 adrenergic agonist | Long-acting; used specifically for asthma management |

| Albuterol | Beta-2 selective | Selective beta-2 adrenergic agonist | Rapid onset; commonly used as a rescue inhaler |

ETAFEDRINE's unique feature lies in its selective action on beta-2 adrenergic receptors without triggering norepinephrine release, distinguishing it from other sympathomimetics like ephedrine and tyramine .

The thermodynamic parameters of etafedrine demonstrate distinct differences between its free base and salt forms, providing critical insights into its thermal behavior and stability characteristics. The free base form of etafedrine exhibits a relatively low melting point of 29-30°C [1] [2], indicating limited thermal stability in its unprotonated state. This low melting point suggests that the free base exists as a viscous liquid or soft crystalline material under ambient conditions, which presents challenges for pharmaceutical formulation and storage.

In contrast, the hydrochloride salt form demonstrates significantly enhanced thermal properties. Multiple sources report different melting points for etafedrine hydrochloride, with values ranging from 108-110°C [3] to 183-184°C [4]. This variation likely reflects different crystalline polymorphs or hydration states of the hydrochloride salt. The higher melting point observed for the salt form (183-184°C) indicates substantially improved thermal stability compared to the free base, a characteristic commonly observed when basic pharmaceutical compounds are converted to their hydrochloride salts [4] [3].

The boiling point of etafedrine free base has been determined to be 135-136°C under reduced pressure conditions (15 Torr) [1] [2]. Under standard atmospheric pressure, the boiling point would be considerably higher, though specific data at 1 atmosphere is not available in the literature. The molecular weight of etafedrine free base is 193.29 g/mol with the molecular formula C₁₂H₁₉NO, while the hydrochloride salt has a molecular weight of 229.75 g/mol and molecular formula C₁₂H₂₀ClNO [5] [6] [7].

Temperature-dependent properties of etafedrine follow typical patterns observed for organic pharmaceutical compounds. The significant difference between melting and boiling points (approximately 105°C difference for the free base) indicates a reasonable thermal window for processing and formulation development. The enhanced thermal stability of the hydrochloride salt makes it the preferred form for pharmaceutical applications, as it can withstand typical manufacturing processes involving elevated temperatures.

Solubility Characteristics Across pH Gradients

Etafedrine exhibits markedly different solubility profiles depending on its protonation state and the pH of the aqueous environment. The hydrochloride salt demonstrates exceptional water solubility, with one gram dissolving in only 1.5 mL of water, equivalent to approximately 667 mg/mL [4]. This extraordinarily high aqueous solubility reflects the ionized nature of the compound at physiological pH ranges, where the tertiary amine group remains protonated.

The solubility profile extends to organic solvents, where etafedrine hydrochloride shows moderate solubility in ethanol, requiring 8.0 mL of alcohol to dissolve one gram of the compound (125 mg/mL) [4]. This alcohol solubility, while lower than water solubility, remains adequate for various pharmaceutical formulation approaches involving hydroalcoholic systems.

Aqueous solutions of etafedrine hydrochloride demonstrate remarkable stability across various pH conditions [4]. The compound maintains its integrity in solution over extended periods, which is particularly significant for liquid formulations and parenteral preparations. This pH stability suggests that etafedrine does not undergo rapid hydrolysis or degradation in aqueous environments under normal storage conditions.

The free base form exhibits considerably lower aqueous solubility compared to its salt counterpart, following typical behavior patterns observed with basic pharmaceutical compounds. At physiological pH (7.4), where the compound exists predominantly in its protonated form, solubility approaches that of the hydrochloride salt. However, at higher pH values where the free base predominates, solubility decreases substantially due to the lipophilic nature of the uncharged molecule.

The pH-dependent solubility behavior of etafedrine makes it suitable for pH-modified release formulations and provides opportunities for controlled dissolution profiles. The high water solubility of the salt form ensures rapid dissolution and bioavailability, while the pH-dependent equilibrium between ionized and non-ionized forms influences membrane permeation characteristics.

pKa Determination and Protonation Behavior

The acid dissociation constant (pKa) of etafedrine has been consistently reported across multiple sources, with values ranging from 9.14 to 9.6 [8] [9] [10]. The most frequently cited experimental value is approximately 9.21 [9], representing the pKa of the conjugate acid of the tertiary amine functional group. This pKa value indicates that etafedrine behaves as a moderately strong base, with the protonated form (conjugate acid) predominating at physiological pH.

At physiological pH (7.4), the Henderson-Hasselbalch equation predicts that approximately 98.5% of etafedrine exists in its protonated form [8]. This extensive protonation at physiological conditions contributes significantly to the compound's water solubility and influences its pharmacokinetic behavior, including absorption, distribution, and excretion characteristics.

The protonation behavior of etafedrine follows predictable patterns based on solution pH. At pH values significantly below the pKa (pH < 7), virtually all molecules exist in the protonated state, maximizing water solubility. As pH approaches the pKa value, the equilibrium shifts toward increasing proportions of the free base form. At pH values above 11, the majority of etafedrine molecules exist as the uncharged free base, resulting in decreased water solubility but increased lipophilicity.

Temperature effects on the pKa of etafedrine, while not extensively studied, likely follow patterns observed for similar tertiary amines. Basic compounds typically show slight decreases in pKa values with increasing temperature, with temperature coefficients around -0.03 per degree Celsius [11]. This temperature dependence has implications for formulation stability and bioavailability assessments conducted at different temperatures.

The ionization behavior of etafedrine also influences its interaction with biological membranes and transport proteins. The predominantly cationic nature at physiological pH affects passive diffusion across lipid membranes and may influence active transport mechanisms. Understanding the protonation equilibrium is essential for predicting bioavailability and optimizing formulation approaches for different routes of administration.

Degradation Pathways Under Stress Conditions

Etafedrine demonstrates variable stability depending on environmental stress conditions, with distinct degradation pathways observed under different challenging environments. The compound exhibits exceptional stability in aqueous solutions under normal storage conditions, with solutions described as "very stable" [4]. This aqueous stability represents a significant advantage for liquid pharmaceutical formulations and suggests minimal hydrolytic degradation under typical storage conditions.

Light exposure represents a primary degradation pathway for etafedrine, consistent with many organic pharmaceutical compounds containing aromatic systems and tertiary amine functionalities. The compound undergoes gradual decomposition upon exposure to light, particularly ultraviolet radiation [12]. This photodegradation likely involves oxidation of the tertiary amine group and potential modification of the aromatic ring system, leading to loss of pharmacological activity.

Thermal stress conditions reveal the improved stability profile of the hydrochloride salt compared to the free base. The significantly higher melting point of the salt form (183-184°C) compared to the free base (29-30°C) indicates enhanced thermal stability [4] [1]. Under elevated temperature conditions, degradation pathways may include dealkylation of the tertiary amine, hydroxylation of the aromatic ring, and potential oxidation of the secondary alcohol functionality.

Oxidative stress conditions pose particular challenges for etafedrine stability due to the presence of multiple oxidation-sensitive functional groups. The tertiary amine nitrogen and the secondary alcohol group both represent potential sites for oxidative attack. Under oxidative conditions, degradation products may include N-oxide formation, alcohol oxidation to ketones, and aromatic hydroxylation products.

The hygroscopic nature of etafedrine hydrochloride necessitates careful moisture control during storage [3]. Excessive moisture exposure may lead to physical degradation including crystal form changes, but does not appear to cause significant chemical degradation under normal storage conditions. Recommended storage conditions include maintenance at -20°C under an inert atmosphere to minimize both thermal and oxidative degradation pathways [3].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Excreted mainly in the urine.

Similar to ephedrine, at about 3L/kg.

Wikipedia

Biological Half Life

Use Classification

Dates

2: Legler F, Jansen W. [Double-blind long-term study on a combination of tetracycline, theophylline, doxylamine succinate, etafedrine, phenylephedrine and guaifenesine in chronic bronchitis (author's transl)]. Arzneimittelforschung. 1977;27(4):883-8. German. PubMed PMID: 326265.

3: Kagan G, Rose R. Double-blind trial of a long-acting bronchodilator preparation ("Nethaprin Dospan") in bronchospastic disease. Curr Med Res Opin. 1976;4(6):436-41. PubMed PMID: 793781.